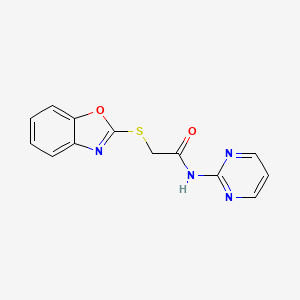

2-(1,3-benzoxazol-2-ylthio)-N-2-pyrimidinylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(1,3-Benzoxazol-2-ylthio)-N-2-pyrimidinylacetamide involves the use of doubly electrophilic building blocks, such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, for ring annulation processes leading to various heterocyclic compounds. These methods yield products through elimination reactions and have been confirmed through analytical and spectral studies, including single crystal X-ray data (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds involves intricate heterocyclic frameworks that are elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, alongside elemental analysis and X-ray crystallography. Such studies reveal the configuration and conformation of these molecules, providing insights into their molecular architecture (Subasri et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 2-(1,3-Benzoxazol-2-ylthio)-N-2-pyrimidinylacetamide derivatives often encompass interactions with various reagents to yield a range of products, demonstrating the compound's reactive versatility. These reactions can be influenced by the presence of substituents, showcasing the compound’s reactivity and potential for further functionalization (Abdelhamid et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure, are crucial for understanding their behavior and potential applications. Crystallographic studies offer detailed insights into the molecular geometry, hydrogen bonding, and overall molecular arrangement, contributing to the understanding of their physical characteristics (Subasri et al., 2017).

Chemical Properties Analysis

Investigations into the chemical properties of 2-(1,3-Benzoxazol-2-ylthio)-N-2-pyrimidinylacetamide derivatives focus on their reactivity, including electrophilic and nucleophilic reactions, and their interactions under various conditions. These studies are essential for exploring the compound's functionality and its utility in synthetic chemistry applications (Seenaiah et al., 2014).

Applications De Recherche Scientifique

Amplification of Phleomycin Effects

Research has explored the metabolism of amplifiers of phleomycin in mice, where compounds related to "2-(1,3-benzoxazol-2-ylthio)-N-2-pyrimidinylacetamide" showed potential in enhancing the effects of phleomycin against Escherichia coli cultures in vitro. The metabolism of these compounds in biological systems has been followed to understand their transformation and potential utility in therapeutic contexts (Brown & Iwai, 1979).

Synthesis of Novel Compounds

The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks has been documented. This synthetic route involves the formation of compounds closely related to "2-(1,3-benzoxazol-2-ylthio)-N-2-pyrimidinylacetamide" and showcases their potential in generating novel compounds with potential biological activities (Janardhan et al., 2014).

Development of Imaging Agents

A study on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography highlights the potential use of related compounds in neurodegenerative disorder imaging. The specific compounds synthesized were found to have high affinity and selectivity for peripheral benzodiazepine receptors, suggesting their utility in imaging and therapeutic interventions for neurological conditions (Fookes et al., 2008).

Palladium-Catalyzed Synthesis

The palladium-catalyzed carbonylative multicomponent synthesis of functionalized benzimidazothiazoles demonstrates the chemical versatility of compounds structurally related to "2-(1,3-benzoxazol-2-ylthio)-N-2-pyrimidinylacetamide." This research outlines a method for producing a range of compounds with potential applications in material science, pharmaceuticals, and as chemical intermediates (Veltri et al., 2016).

Antioxidant Applications

Another study focused on the preparation and evaluation of benzimidazole derivatives as antioxidants for base oil, showcasing the utility of "2-(1,3-benzoxazol-2-ylthio)-N-2-pyrimidinylacetamide" related compounds in industrial applications. These compounds were studied for their effectiveness in improving the oxidation stability of base oils, indicating their potential as industrial antioxidants (Basta et al., 2017).

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-pyrimidin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-11(17-12-14-6-3-7-15-12)8-20-13-16-9-4-1-2-5-10(9)19-13/h1-7H,8H2,(H,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQIGOKEVXRYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(pyrimidin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)

![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)